

Technical Guide: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1327165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific regioisomer, this document also includes information on the closely related isomer, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, to provide a broader context for its potential properties and applications. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This guide covers the chemical properties, a representative synthesis protocol, and the potential therapeutic relevance of this class of compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their diverse pharmacological profiles have led to the development of numerous drugs with applications ranging from anti-inflammatory to anticancer therapies.^{[1][2]} The acetonitrile functional group is a versatile synthon in organic chemistry, often used to introduce amine or carboxylic acid functionalities, further expanding the chemical space for drug design. This guide focuses on **2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile**, a molecule that combines these two key features.

Chemical Identity and Properties

While a specific CAS number for **2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile** is not readily available in public databases, the CAS number for its isomer, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, is 754159-15-4.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Another structurally related compound, 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile, has the CAS number 1310379-49-7.[\[8\]](#) For the purpose of this guide, the general properties of the 1-methyl-1H-pyrazol-acetonitrile scaffold are discussed, with specific data for the 4-yl isomer presented for reference.

Table 1: Physicochemical Properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile[\[3\]](#)

Property	Value
Molecular Formula	C ₆ H ₇ N ₃
Molecular Weight	121.14 g/mol
XLogP3-AA	0.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	121.063997236 g/mol
Monoisotopic Mass	121.063997236 g/mol
Topological Polar Surface Area	41.6 Å ²
Heavy Atom Count	9
Complexity	134

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a hydrazine with a β -dicarbonyl compound or its equivalent. For N-methylated pyrazoles, methylhydrazine is a key starting material.

Representative Synthesis of Substituted Pyrazoles

A general one-pot, regioselective synthesis of substituted pyrazoles has been reported, which can be adapted for the synthesis of **2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile**.^[9] The following is a representative protocol based on this methodology.

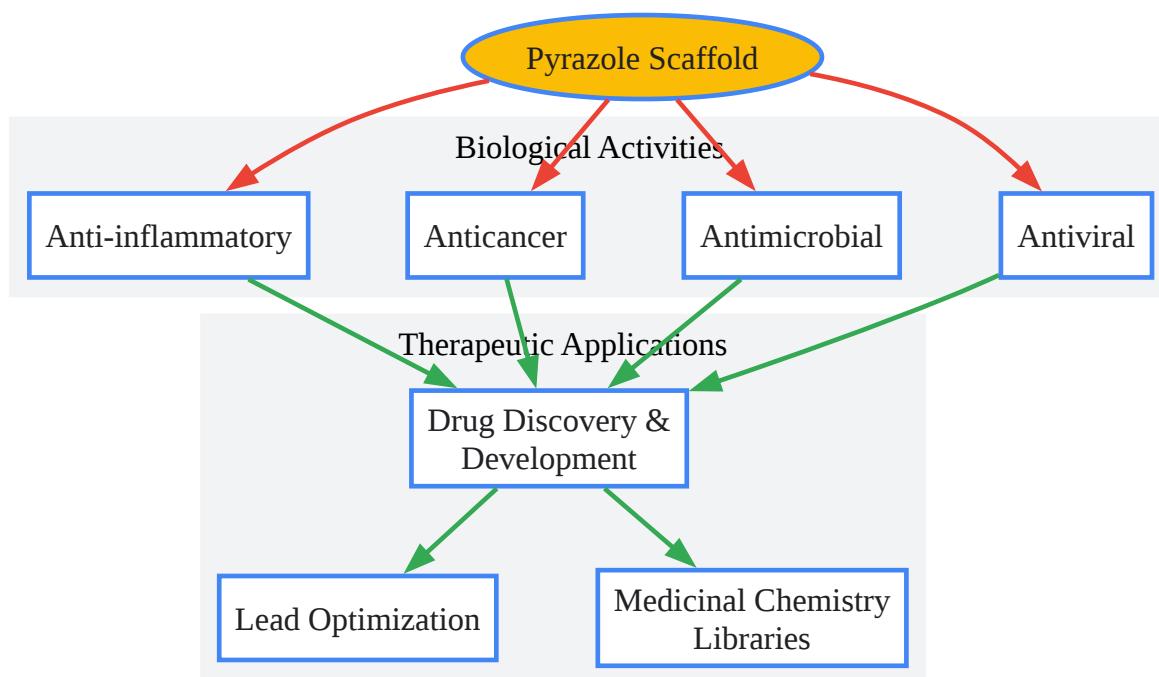
Experimental Protocol:

- **Hydrazone Formation:** To a solution of an appropriate aldehyde or ketone in methanol, an equimolar amount of methylhydrazine is added dropwise at room temperature. The reaction is stirred for 2 hours to facilitate the formation of the corresponding methylhydrazone.
- **Michael Addition and Cyclization:** A suitable Michael acceptor, such as a β -nitrostyrene derivative, is then added to the reaction mixture. The mixture is stirred at room temperature for an extended period (e.g., 72 hours) to allow for the Michael addition and subsequent cyclization to form the pyrazole ring.
- **Work-up and Purification:** Upon completion of the reaction (monitored by TLC or LC-MS), water is added to the mixture to precipitate the crude product. The solid is collected by vacuum filtration, washed with a methanol/water mixture, and dried. The crude product can be further purified by recrystallization from a suitable solvent like methanol to afford the desired pyrazole derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of substituted pyrazoles.

Biological Activity and Therapeutic Potential


The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.^{[1][2][10][11][12]} While specific studies on **2-(1-**

Methyl-1H-pyrazol-5-yl)acetonitrile are limited, the broader class of pyrazole-containing compounds has shown promise in several therapeutic areas.

Table 2: Reported Biological Activities of Pyrazole Derivatives

Biological Activity	Therapeutic Area	References
Anti-inflammatory	Inflammation, Pain	[1] [2]
Anticancer	Oncology	[10] [12]
Antimicrobial	Infectious Diseases	[2] [12]
Antiviral	Infectious Diseases	[1] [10]
Anticonvulsant	Neurology	[2]
Antidiabetic	Metabolic Disorders	[10] [12]

The presence of the pyrazole core suggests that **2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile** could be a valuable building block for the synthesis of novel therapeutic agents. The acetonitrile group can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for screening and lead optimization.

[Click to download full resolution via product page](#)

Caption: Potential role of pyrazole derivatives in drug discovery.

Conclusion

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile represents a molecule of interest for researchers in drug discovery and development. While specific data for this isomer is sparse, the well-documented biological activities of the pyrazole scaffold suggest its potential as a valuable building block for the synthesis of new chemical entities with therapeutic promise. Further investigation into the synthesis, characterization, and biological evaluation of this specific compound is warranted to fully elucidate its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 754159-15-4,2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海)有限公司 [accelachem.com]
- 6. 754159-15-4|2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile [allbiopharm.com]
- 8. 1310379-49-7|2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1327165#2-1-methyl-1h-pyrazol-5-yl-acetonitrile-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com